molecular formula C18H15ClN4OS B11607317 2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11607317
M. Wt: 370.9 g/mol
InChI Key: MWQGVHSGFKGUEL-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique fusion of benzothiophene, triazole, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the condensation of ethyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl carbamate with aryl acid hydrazides. This reaction is often carried out under microwave-assisted conditions, which significantly enhances the yield and reduces the reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The one-pot procedure under microwave conditions can be adapted for larger-scale production, ensuring efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.

    Substitution: The presence of the chlorophenoxy group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways involved in inflammation and immune responses . This interaction can lead to the inhibition of bronchial constriction and pulmonary inflammation, making it a potential candidate for treating respiratory diseases.

Comparison with Similar Compounds

Uniqueness: 2-[(4-Chlorophenoxy)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of benzothiophene, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. Its potential as an adenosine receptor antagonist and its diverse reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H15ClN4OS/c19-11-5-7-12(8-6-11)24-9-15-21-17-16-13-3-1-2-4-14(13)25-18(16)20-10-23(17)22-15/h5-8,10H,1-4,9H2

InChI Key

MWQGVHSGFKGUEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)COC5=CC=C(C=C5)Cl

Origin of Product

United States

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